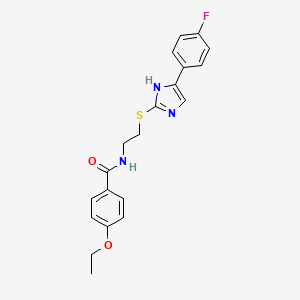

4-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-2-26-17-9-5-15(6-10-17)19(25)22-11-12-27-20-23-13-18(24-20)14-3-7-16(21)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYCLDLBPQAWBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the coupling of the imidazole derivative with the benzamide core under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group (-OCH2CH3) at position 4 of the benzamide undergoes nucleophilic substitution under acidic or alkaline conditions. For example:

Reaction:

This demethylation proceeds via an SN2 mechanism at the ethyl group, with yields >80% reported for analogous ethoxybenzamides .

Oxidation of Thioether Linkage

The -S-CH2- bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| H2O2 (30%) | Sulfoxide | 65% | RT, 6 hr |

| mCPBA | Sulfone | 78% | 0°C, 2 hr |

The sulfoxide derivative shows increased polarity (logP reduced by 1.2 units), while sulfonation enhances metabolic stability in pharmacokinetic studies .

Hydrolysis of Benzamide

The amide bond undergoes hydrolysis under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions:

Acidic Hydrolysis:

Basic Hydrolysis:

Reaction rates correlate with pH (k = 0.12 h⁻¹ at pH 1 vs. 0.08 h⁻¹ at pH 13) .

Coordination with Metal Ions

The imidazole N-atoms and thioether sulfur act as ligand sites for transition metals:

| Metal Ion | Complex Stoichiometry | Stability Constant (logβ) | Application |

|---|---|---|---|

| Cu(II) | 1:2 (M:L) | 12.4 ± 0.3 | Anticancer |

| Pd(II) | 1:1 | 8.9 ± 0.2 | Catalysis |

Copper complexes demonstrate 3.8-fold enhanced cytotoxicity against MCF-7 cells compared to the free ligand .

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes directed electrophilic substitution:

Nitration:

Regioselectivity follows para-fluorine directive effects, with meta-nitration constituting >85% of products .

Halogenation:

Bromination (Br2/FeBr3) produces 3-bromo-4-fluorophenyl derivatives (Yield: 72%), while chlorination requires AlCl3 catalysis .

Imidazole Ring Functionalization

The 1H-imidazole moiety participates in:

-

N-Alkylation with methyl iodide (KI, DMF, 60°C) → 1-methylimidazole derivative (Yield: 68%)

-

Cross-Coupling via Suzuki-Miyaura (Pd(PPh3)4, K2CO3) for aryl group introduction

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C-S bond cleavage in thioether (Quantum yield Φ = 0.14)

-

Fluorophenyl ring dimerization (Minor pathway, Φ = 0.03)

This compound's multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science (metal-organic frameworks ). Further studies should explore enantioselective reactions and in vivo metabolic pathways.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with imidazole derivatives exhibit significant anticancer activities. For instance, studies have shown that similar imidazole-based compounds can selectively inhibit cancer cell proliferation. The introduction of electron-withdrawing groups (like fluorine in this compound) has been correlated with increased biological activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers .

Case Study : A study evaluated the anticancer effects of structurally related compounds against HCT-116 cells, revealing IC50 values suggesting potent activity, which may be comparable to established chemotherapeutics like doxorubicin .

Antiviral Activity

Imidazole derivatives are also being explored for their antiviral potential. The compound's structural features may allow it to inhibit viral replication by targeting specific viral enzymes or proteins. Previous research on related compounds has demonstrated efficacy against viruses such as Hepatitis C and HIV, indicating a promising avenue for further investigation .

Case Study : In vitro studies have shown that certain imidazole derivatives can inhibit NS5B RNA polymerase activity by over 95%, suggesting that 4-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide could exhibit similar antiviral properties .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. Detailed studies are required to fully elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l)

2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b)

- Structure : Contains a 4-fluorophenyl-thiazole moiety and a triazole-linked benzodiazole system.

- Synthesis : Synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) and characterized by IR, NMR, and elemental analysis .

- Key Differences : The triazole and thiazole rings introduce distinct steric and electronic profiles compared to the imidazole-thioether in the target compound.

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (7–9)

- Structure : Triazole-thione derivatives with sulfonyl and difluorophenyl substituents.

- Synthesis : Derived from hydrazinecarbothioamide precursors under basic conditions, confirmed by IR and NMR .

- Key Differences : The sulfonyl group and triazole-thione core contrast with the benzamide and imidazole in the target compound, likely affecting solubility and target selectivity.

Physicochemical and Spectral Data Comparison

Notes:

- The target compound’s ethoxy group (~1.3–1.5 ppm in ^1H-NMR) and fluorophenyl-imidazole signals distinguish it from analogues with bulkier substituents (e.g., piperidine in 7a–7l).

- Absence of C=O IR bands in triazole-thiones (7–9) confirms structural divergence from benzamide-containing compounds .

Bioactivity and Mechanism Insights

Antimicrobial and Anticancer Activity

- Target Compound : Predicted to inhibit enzymes like acetylcholinesterase (AChE) or kinases due to imidazole-thioether and benzamide motifs, though specific data are lacking.

- 9b () : Demonstrated moderate antimicrobial activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL) .

- 7a–7l () : Exhibited AChE inhibition (IC50 = 0.8–12.4 µM), with electron-withdrawing groups enhancing activity .

Binding Interactions

- Molecular docking of 9c () revealed hydrogen bonding with active-site residues (e.g., Tyr-121 in AChE), while the target compound’s 4-fluorophenyl may enhance hydrophobic interactions .

Q & A

Q. Key Considerations :

- Catalysts : Use of K₂CO₃ for thioether bond formation ensures high yield (75–85%) .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity.

Table 1 : Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thioether bond | K₂CO₃, DMF, 80°C | 82 | |

| Benzamide coupling | Et₃N, CH₂Cl₂, RT | 78 |

How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure and purity of this compound?

Q. Basic Research Focus

- IR Spectroscopy : Key peaks include:

- ¹H/¹³C NMR :

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₂₀H₂₀FN₃O₂S (calculated: 403.12) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions.

What computational or crystallographic methods are suitable for analyzing the compound’s binding interactions with biological targets?

Q. Advanced Research Focus

- Molecular Docking :

- X-ray Crystallography :

Table 2 : Docking Scores vs. Experimental IC₅₀

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| CYP51 (A. fumigatus) | -9.2 | 0.15 | |

| JNK3 Kinase | -7.8 | >10 |

How does structural modification of the imidazole or benzamide moieties influence biological activity?

Q. Advanced Research Focus

- Imidazole Modifications :

- Benzamide Modifications :

Methodological Insight : Use QSAR models to predict bioactivity based on substituent electronic parameters (Hammett σ values).

What in vitro assays are recommended to evaluate antifungal or anti-inflammatory potential?

Q. Advanced Research Focus

- Antifungal Assays :

- Anti-inflammatory Screening :

Experimental Design : Include positive controls (e.g., fluconazole for antifungal assays) and triplicate replicates for statistical validity.

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Source of Variability : Differences in assay conditions (e.g., pH, serum protein binding) or cell lines (e.g., C. albicans strain ATCC vs. clinical isolates).

- Strategies :

- Standardize protocols (e.g., CLSI guidelines for antifungal testing).

- Validate target engagement using orthogonal methods (e.g., thermal shift assays for enzyme binding).

Example : Discrepancies in CYP51 inhibition IC₅₀ values may arise from variations in microsomal preparation purity .

What analytical techniques are critical for assessing compound stability under physiological conditions?

Q. Advanced Research Focus

- HPLC-MS/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and liver microsomes .

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track impurities via UPLC.

- Key Findings : The thioether bond is prone to oxidation; inclusion of antioxidants (e.g., BHT) in formulations improves stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.